N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is a small organic compound classified under the category of ureas, specifically as a derivative of phenylurea. This compound possesses significant relevance in medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. The chemical structure is defined by the presence of a urea functional group, which is linked to an aromatic ring substituted with an aminomethyl group.
This compound can be categorized as follows:
The synthesis of N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea typically involves the reaction of isocyanates with amines. A common approach includes:
This method allows for the selective formation of the urea bond while maintaining the integrity of the aromatic system.
The molecular formula for N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is , with a molecular weight of approximately 226.30 g/mol.
The compound's structure can be represented using various chemical notation systems:
CC(C(=O)N(C)NCC1=CC(=C(C=C1)C)N)C
BVYBGDRWIWQPOV-GFCCVEGCSA-N
N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea can undergo several chemical reactions typical for urea derivatives, including:
These reactions highlight its potential reactivity in synthetic applications.
The mechanism of action for N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea largely depends on its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism. It may act as an inhibitor or modulator for specific enzymes, potentially affecting neurotransmitter levels in the central nervous system.
For example, it could influence monoamine oxidase activity, which plays a crucial role in degrading neurotransmitters such as dopamine and serotonin. This action could lead to various pharmacological effects, including mood modulation and cognitive enhancement.
These properties are essential for understanding its handling and application in laboratory settings.
N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea has potential applications in various fields:
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2